molecular formula C12H13N5O4S B10912686 2,5-Dimethyl-N'-{1-[2,4,6-trioxo-1,3-thiazinan-5-ylidene]ethyl}pyrazole-3-carbohydrazide

2,5-Dimethyl-N'-{1-[2,4,6-trioxo-1,3-thiazinan-5-ylidene]ethyl}pyrazole-3-carbohydrazide

Cat. No.: B10912686
M. Wt: 323.33 g/mol
InChI Key: UQXMZGNWJMADQO-MKMNVTDBSA-N
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Description

1,3-DIMETHYL-N’~5~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-N’~5~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of acetylacetone and hydrazine to form 3,5-dimethylpyrazole . This intermediate is then further reacted with appropriate reagents to introduce the thiazine and carbohydrazide moieties. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and quality of the product.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-N’~5~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1,3-DIMETHYL-N’~5~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N’~5~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-N’~5~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13N5O4S

Molecular Weight

323.33 g/mol

IUPAC Name

N-[(E)-1-(6-hydroxy-2,4-dioxo-1,3-thiazin-5-yl)ethylideneamino]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H13N5O4S/c1-5-4-7(17(3)16-5)9(18)15-14-6(2)8-10(19)13-12(21)22-11(8)20/h4,20H,1-3H3,(H,15,18)(H,13,19,21)/b14-6+

InChI Key

UQXMZGNWJMADQO-MKMNVTDBSA-N

Isomeric SMILES

CC1=NN(C(=C1)C(=O)N/N=C(\C)/C2=C(SC(=O)NC2=O)O)C

Canonical SMILES

CC1=NN(C(=C1)C(=O)NN=C(C)C2=C(SC(=O)NC2=O)O)C

Origin of Product

United States

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